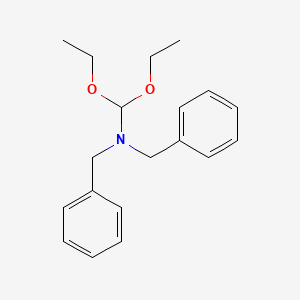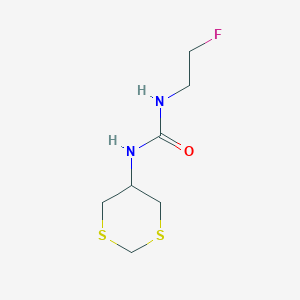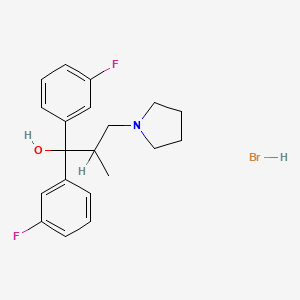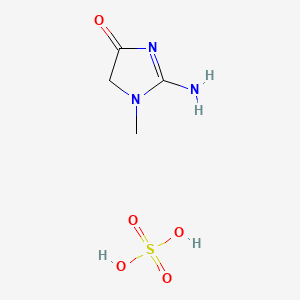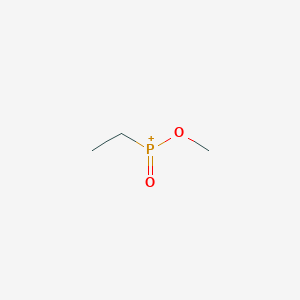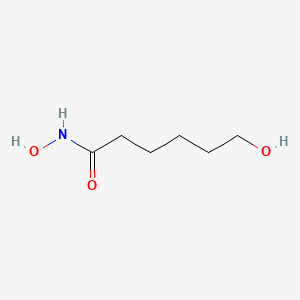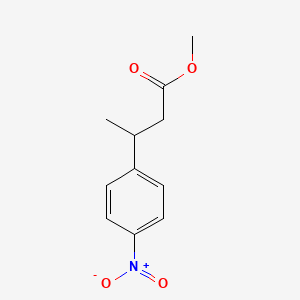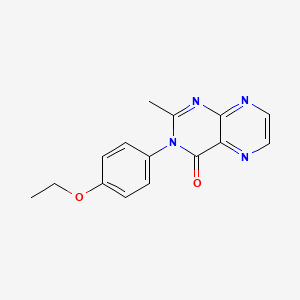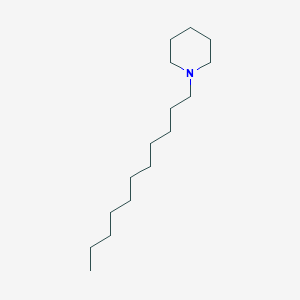
Piperidine, 1-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecylpiperidine is an organic compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. 1-Undecylpiperidine is characterized by an undecyl group (a chain of eleven carbon atoms) attached to the nitrogen atom of the piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecylpiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 1-bromoundecane in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of 1-undecylpiperidine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often prioritize cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-Undecylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert 1-undecylpiperidine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, DMF.
Major Products Formed:
Oxidation: N-oxides of 1-undecylpiperidine.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines depending on the substituent introduced.
Scientific Research Applications
1-Undecylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to cell signaling and receptor interactions.
Medicine: 1-Undecylpiperidine derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 1-undecylpiperidine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, affecting signal transduction pathways. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
1-Undecylpiperidine can be compared with other piperidine derivatives such as:
Solenopsin A: A venom alkaloid from fire ants with cardiodepressant and neurologic actions.
Isosolenopsin A: Another fire ant venom alkaloid with similar properties to solenopsin A.
Piperidine: The parent compound of the piperidine class, widely used in organic synthesis.
Uniqueness: 1-Undecylpiperidine is unique due to its long undecyl chain, which imparts distinct physicochemical properties and biological activities compared to shorter-chain piperidines. This uniqueness makes it valuable for specific applications where longer alkyl chains are advantageous.
Conclusion
1-Undecylpiperidine is a versatile compound with significant applications in various scientific fields. Its synthesis, chemical reactivity, and unique properties make it a valuable tool for researchers and industries alike. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in advancing scientific knowledge and technological innovation.
Properties
CAS No. |
24935-28-2 |
|---|---|
Molecular Formula |
C16H33N |
Molecular Weight |
239.44 g/mol |
IUPAC Name |
1-undecylpiperidine |
InChI |
InChI=1S/C16H33N/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h2-16H2,1H3 |
InChI Key |
RUYVJKRJAWUUPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)


![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)

